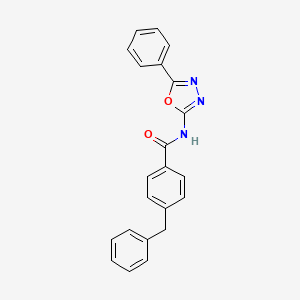

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .

Molecular Structure Analysis

The structure of all products was confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .

Chemical Reactions Analysis

The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Scientific Research Applications

- 1,3,4-oxadiazole derivatives have shown promising antibacterial properties. For instance, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one demonstrated greater potency than ampicillin .

- 1,3,4-oxadiazole-based compounds have attracted attention as potential anticancer agents. Notably, Zibotentan (an anticancer drug) contains the 1,3,4-oxadiazole core .

- Designing novel derivatives, such as 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole , could lead to effective cancer treatments .

- Some 1,3,4-oxadiazole derivatives exhibit antifungal activity. Screening against strains like T. harzianum and A. niger revealed comparable results to standard drugs .

- The compound 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide might be investigated for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer progression .

- 1,3,4-oxadiazoles have been associated with anti-inflammatory and analgesic properties. Further exploration of this compound’s effects could be valuable .

- Due to their structural similarity to carboxylic acids, esters, and carboxamides, 1,3,4-oxadiazoles serve as bioisosteres. Investigating their role in drug design and optimization is essential .

Antibacterial Activity

Anticancer Activity

Antifungal Properties

EGFR Kinase Inhibition

Anti-Inflammatory and Analgesic Effects

Bioisosteric Potential

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,4-oxadiazoles, have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities .

Mode of Action

It’s known that oxadiazoles can interact with various biological targets due to their heterocyclic nature .

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazoles, it’s likely that this compound interacts with multiple pathways .

Result of Action

Similar compounds have shown significant activity against various conditions, suggesting that this compound may have similar effects .

Future Directions

Oxadiazoles, including “4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, have become important synthons in the development of new drugs . They are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . Their interesting electron-transfer or luminescent properties make them useful in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes . In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .

properties

IUPAC Name |

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAKKVQLMAKLGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)

![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)

![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)

![2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2398397.png)

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)